Ácido 15-bromopentadecanoico

Descripción general

Descripción

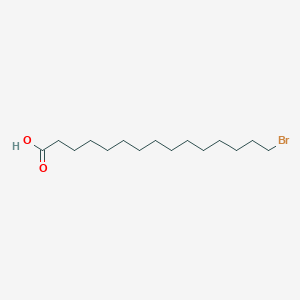

15-Bromopentadecanoic acid is an organic compound with the molecular formula C15H29BrO2. It is a brominated fatty acid, specifically a derivative of pentadecanoic acid where a bromine atom is substituted at the 15th carbon position. This compound is typically a solid at room temperature and is known for its applications in organic synthesis and various industrial processes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Chemistry

- Reagent in Synthesis : 15-Bromopentadecanoic acid serves as a reagent in organic synthesis, particularly in generating other brominated compounds. It can undergo substitution reactions, yielding products like 15-hydroxypentadecanoic acid .

- Precursor for Derivatives : It is used as a precursor for synthesizing various derivatives that can be utilized in different chemical applications.

2. Biological Studies

- Fatty Acid Metabolism : The compound is significant in studies related to fatty acid metabolism, influencing lipid metabolic pathways and enzyme activity . Its interaction with biological membranes may affect cellular signaling and membrane fluidity.

- Therapeutic Potential : Research is ongoing into its potential as a prodrug for delivering active pharmaceutical ingredients, particularly in metabolic disorders linked to fatty acid dysregulation.

3. Medical Imaging

- PET Tracer Development : A derivative of this compound has been explored as a positron emission tomography (PET) tracer for assessing myocardial fatty acid metabolism. This application highlights its utility in non-invasive imaging techniques to study heart metabolism .

Case Studies and Research Findings

Several studies have documented the biological implications of 15-bromopentadecanoic acid:

- Metabolic Studies : Research indicates that brominated fatty acids can modulate the activity of enzymes such as lipoprotein lipase, crucial for lipid metabolism. These findings suggest that this compound may play a role in regulating lipid levels in biological systems .

- Toxicological Assessments : Toxicity studies involving animal models have shown that while some halogenated compounds exhibit carcinogenic properties, 15-bromopentadecanoic acid did not demonstrate significant carcinogenic activity in tested models .

- Pharmaceutical Development : Ongoing research investigates the use of this compound as a precursor for synthesizing novel therapeutic agents aimed at treating metabolic disorders associated with fatty acid dysregulation.

Mecanismo De Acción

Target of Action

It is commonly used as an intermediate in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

As an intermediate in chemical synthesis , its mode of action likely depends on the specific reactions it is involved in.

Biochemical Pathways

As an intermediate in chemical synthesis , it may be involved in a variety of biochemical pathways depending on the specific compounds it is used to synthesize.

Result of Action

As an intermediate in chemical synthesis , its effects would likely depend on the specific compounds it is used to synthesize and their respective actions.

Action Environment

It is known that it should be stored in a sealed container in a dry room temperature environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 15-Bromopentadecanoic acid can be synthesized through the bromination of pentadecanoic acid. The process involves the reaction of pentadecanoic acid with bromine in the presence of an acid catalyst. The reaction is typically carried out in an organic solvent such as chloroform or ethanol. The bromination reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that subsequently react with the pentadecanoic acid .

Industrial Production Methods: In an industrial setting, the production of 15-Bromopentadecanoic acid follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the controlled addition of bromine to a solution of pentadecanoic acid in an appropriate solvent, followed by purification steps such as crystallization, filtration, and washing to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 15-Bromopentadecanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst

Major Products:

Substitution: Formation of hydroxypentadecanoic acid or other substituted derivatives.

Oxidation: Formation of pentadecanoic acid or other oxidized products.

Reduction: Formation of pentadecane or other reduced derivatives

Comparación Con Compuestos Similares

15-Bromopentadecanoic acid can be compared with other brominated fatty acids and derivatives of pentadecanoic acid. Similar compounds include:

15-Chloropentadecanoic Acid: Similar structure but with a chlorine atom instead of bromine.

15-Iodopentadecanoic Acid: Similar structure but with an iodine atom instead of bromine.

Pentadecanoic Acid: The parent compound without any halogen substitution

Uniqueness: The presence of the bromine atom in 15-Bromopentadecanoic acid imparts unique chemical and physical properties, such as increased reactivity and specific interactions with biological molecules. These properties make it distinct from other similar compounds and useful in various applications .

Actividad Biológica

15-Bromopentadecanoic acid (C15H29BrO2) is a brominated fatty acid derivative of pentadecanoic acid, notable for its unique biological activities and applications in various scientific fields. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Overview of 15-Bromopentadecanoic Acid

- Chemical Structure : 15-Bromopentadecanoic acid features a bromine atom substituted at the 15th carbon position of pentadecanoic acid, which alters its chemical reactivity and biological interactions.

- Physical Properties : Typically a solid at room temperature, it is used primarily as an intermediate in organic synthesis and has applications in medicinal chemistry and biochemistry.

The biological activity of 15-bromopentadecanoic acid can be attributed to its influence on lipid metabolism and cell signaling pathways. It acts as an intermediate in various biochemical reactions, potentially affecting cellular processes related to fatty acid metabolism.

Lipid Metabolism

Research indicates that 15-bromopentadecanoic acid plays a role in fatty acid metabolism. It has been utilized as a probe to study lipid biosynthesis pathways, particularly in the context of bacterial systems. In one study, it was synthesized from pentadecanolide and investigated for its incorporation into fatty acid biosynthesis pathways in E. coli .

Therapeutic Applications

-

Potential as a PET Tracer :

- A study developed a radiolabeled derivative of 15-bromopentadecanoic acid for positron emission tomography (PET) imaging to assess myocardial fatty acid metabolism. The compound demonstrated high uptake in cardiac tissues, suggesting its utility in diagnosing cardiac diseases .

- Table 1: Uptake Values of Radiolabeled Compounds

Compound Organ Uptake (%ID/g) [18F]fluoroethoxy-Pentadecanoic Acid Heart 1.94 [11C]Palmitate Heart Not specified

- Antitumor Activity :

-

Targeted Drug Delivery :

- Research has indicated that derivatives of this compound can enhance liver-targeting capabilities when combined with embolic agents for liver cancer treatment. A study showed significant uptake in liver tissues when administered as part of a radiolabeled complex .

Case Study 1: Myocardial Imaging

In a study involving rats, the synthesized PET tracer based on 15-bromopentadecanoic acid was evaluated for myocardial imaging. The results indicated that the tracer exhibited superior imaging capabilities compared to traditional tracers, with significant retention in myocardial tissues over time .

Case Study 2: Antitumor Efficacy

Another investigation focused on the anticancer potential of a derivative of 15-bromopentadecanoic acid. The compound was tested against several cancer cell lines, demonstrating dose-dependent inhibition of cell viability and significant apoptotic effects after prolonged exposure .

Propiedades

IUPAC Name |

15-bromopentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BrO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLACPKKVZSLCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCBr)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338981 | |

| Record name | 15-Bromopentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56523-59-2 | |

| Record name | 15-Bromopentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 15-Bromopentadecanoic acid be utilized for targeted drug delivery, particularly in the context of liver cancer treatment?

A1: Research suggests that 15-Bromopentadecanoic acid exhibits potential as a targeting agent for liver cancer treatment. A study [] investigated a 99mTc(CO)3-labeled derivative of 15-Bromopentadecanoic acid, incorporating a tridentate chelating moiety. This complex demonstrated significant uptake in the liver (23.5% +/- 4.3% ID/organ at 3 hours post-injection) when administered intravenously in mice. Notably, suspending this complex in Lipiodol, a commonly used embolic agent for liver cancer treatment, further enhanced liver uptake to 43.8 +/- 13.4% ID/organ upon portal vein injection []. These findings highlight the potential of 15-Bromopentadecanoic acid derivatives, especially when combined with embolic agents like Lipiodol, for targeted delivery of therapeutic agents to the liver, particularly in the context of liver cancer treatment.

Q2: How does 15-Bromopentadecanoic acid contribute to the development of novel fluorescent probes for halide ion detection?

A2: 15-Bromopentadecanoic acid plays a crucial role as a building block for creating fluorescent dyes sensitive to halide ions []. Researchers synthesized a series of novel fluorescent dyes by reacting heterocyclic nitrogen bases, like indolium and quinolinium, with 15-Bromopentadecanoic acid. These resulting quaternary salts exhibit water solubility and stable fluorescence properties within the physiological pH range (7-11) []. Interestingly, the presence of halide ions significantly impacts the fluorescence intensity and lifetime of these dyes, enabling accurate halide concentration determination at physiologically relevant levels []. This highlights the potential of 15-Bromopentadecanoic acid-derived dyes as valuable tools for sensing and quantifying halide ions in biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.